3,3-Diphenylpropionic acid

Overview

Description

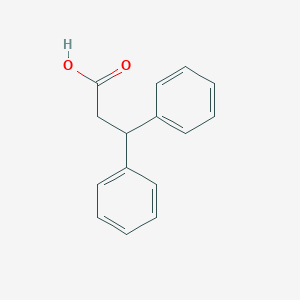

3,3-Diphenylpropionic acid (C₁₅H₁₄O₂) is a carboxylic acid featuring two phenyl groups attached to the β-carbon of a propionic acid backbone. This structural motif confers unique physicochemical properties, such as enhanced hydrophobicity and steric bulk, making it a versatile intermediate in organic synthesis and pharmaceutical chemistry. It is widely employed in the synthesis of bioactive derivatives, including peptidyl α-ketoacid calpain inhibitors , antioxidant diphenylpropionamides , and myostatin-inhibiting peptide conjugates . Its electrochemical and decarboxylation behaviors are also studied for mechanistic insights in catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Diphenylpropionic acid can be synthesized through the Friedel-Crafts alkylation of benzene with cinnamic acid in the presence of anhydrous aluminum chloride. The reaction proceeds as follows: [ \text{Cinnamic acid} + \text{Benzene} \xrightarrow{\text{AlCl}_3} \text{this compound} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: It can participate in electrophilic and nucleophilic substitution reactions, especially at the phenyl rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products Formed:

Oxidation: Formation of benzophenone derivatives.

Reduction: Formation of diphenylpropanol.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Medicinal Chemistry

Analgesic and Anti-inflammatory Activities

Recent studies have highlighted the potential of 3,3-diphenylpropionic acid derivatives as analgesics and anti-inflammatory agents. A notable study synthesized various derivatives of DPPA and evaluated their biological activities. The compound AK-5 demonstrated significant analgesic and anti-inflammatory effects, comparable to standard drugs like Diclofenac sodium and Indomethacin. The research indicates that these derivatives could serve as promising candidates for pain management therapies .

Chemical Structure and Mechanism of Action

The structure of DPPA allows for interactions with biological targets that mediate pain and inflammation. The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) has been suggested as a mechanism for its analgesic properties. This inhibition reduces the synthesis of prostaglandins, which are responsible for pain and inflammation .

Organic Synthesis

Key Intermediate in Synthesis

DPPA serves as a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals. It can be transformed into other functionalized compounds through reactions such as acylation and alkylation. For instance, it has been utilized in the preparation of 3,3-diphenylpropanol, which is further converted into other bioactive molecules .

Synthesis Methodologies

The synthesis of DPPA can be achieved through several methods, including:

- Alkylation Reactions : Utilizing ionic liquids as catalysts to enhance reaction efficiency.

- Reduction Reactions : Converting DPPA into alcohols or other derivatives through sodium borohydride or lithium aluminum hydride reductions .

Material Science

Polymer Additives

DPPA is explored as an additive in polymer chemistry due to its ability to enhance thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices can improve processability and durability, making it suitable for applications in coatings, adhesives, and composites.

Case Study: Polymeric Materials

Research has demonstrated that adding DPPA to poly(lactic acid) (PLA) significantly improves the thermal properties of the resulting composite materials. This enhancement is crucial for applications requiring high-performance materials in packaging and biomedical devices .

Analytical Chemistry

Reference Standards

DPPA is used as a certified reference material in analytical chemistry for calibration purposes in various assays. Its purity and stability make it an essential standard for quality control in pharmaceutical manufacturing .

Environmental Applications

Biodegradable Plastics

Given the increasing focus on sustainability, DPPA's role in developing biodegradable plastics is gaining attention. Its derivatives can be incorporated into biodegradable polymer formulations to enhance their mechanical properties while ensuring environmental safety upon degradation.

Mechanism of Action

The mechanism of action of 3,3-Diphenylpropionic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes, leading to altered metabolic pathways. For example, it is known to inhibit steroid 5α-reductase, which plays a role in the metabolism of steroids. This inhibition can affect various physiological processes, including hormone regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomerism: 3,3-Diphenylpropionic Acid vs. 2,3-Diphenylpropionic Acid

The positional isomerism between 3,3- and 2,3-diphenylpropionic acids significantly impacts their applications:

- This compound: The symmetric placement of phenyl groups on the β-carbon enhances steric stability, favoring its use in coordination chemistry (e.g., organotin complexes) and peptide conjugates for improved membrane permeability .

- 2,3-Diphenylpropionic Acid : Asymmetric substitution at the α- and β-carbons enables its derivatives to act as cell adhesion inhibitors, leveraging spatial arrangement for target binding .

| Property | This compound | 2,3-Diphenylpropionic Acid |

|---|---|---|

| Molecular Symmetry | Symmetric | Asymmetric |

| Key Applications | Peptide conjugation, metal complexes | Cell adhesion inhibition |

| Pharmacological Role | Antioxidant, enzyme inhibition | Anti-adhesion, signaling modulation |

| Structural Flexibility | Low (rigid β-substitution) | Moderate (α,β-substitution) |

Substituent Effects: Phenyl vs. Alkyl/Aryl Groups

Compared to simpler propionic acid derivatives, the diphenyl substitution confers distinct reactivity and bioactivity:

- Diphenylacetic Acid (C₁₄H₁₂O₂) : Reduced steric bulk (one fewer methylene group) leads to higher adsorption affinity (KF = 0.0323) but weaker inhibition of calpain enzymes than this compound derivatives .

Functional Group Derivatives

- 2-Hydroxy-3-Methoxy-3,3-Diphenylpropionic Acid: Introduction of hydroxyl and methoxy groups creates a chiral center, enabling enantiomeric separation for pharmaceutical intermediates . This contrasts with non-chiral analogs like this compound, which lack stereochemical complexity.

- 3-Hydroxypropionic Acid (C₃H₆O₃): A non-aromatic derivative with a hydroxyl group, used as a platform for biodegradable polymers (e.g., poly-3-hydroxypropionate) . Its lack of aromaticity limits electrochemical stability compared to this compound .

Adsorption and Solubility

This compound exhibits moderate adsorption affinity due to its hydrophobic phenyl groups, though data from adsorption studies (e.g., KF values) are less consistent compared to analogs like diphenylacetic acid . Its solubility in organic solvents (e.g., CH₂Cl₂) facilitates use in synthetic reactions .

Electrochemical Behavior

- Oxidation Potential: this compound requires a base to form oxidizable carboxylate species, unlike 3-phenylpropionic acid, which may oxidize directly .

- Decarboxylation : Electron-deficient substituents on the phenyl rings accelerate decarboxylation (ρ = 0.48 in Hammett analysis), a feature exploited in catalytic synthesis of styrenes .

Biological Activity

3,3-Diphenylpropionic acid (DPPA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antioxidant, anti-inflammatory, and analgesic effects, supported by data from various studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by two phenyl groups attached to a propionic acid moiety. Its structure contributes to its biological activity and potential therapeutic applications.

1. Antioxidant Activity

A study focused on the synthesis and biological evaluation of diphenylpropionamide derivatives, including DPPA, demonstrated notable antioxidant properties. The in vitro antioxidant activity was assessed using the ABTS radical scavenging assay and measurements of reactive oxygen species (ROS) in LPS-stimulated J774.A1 macrophages. The results indicated that these compounds effectively scavenged free radicals without exhibiting cytotoxicity towards the tested cell lines .

2. Anti-inflammatory and Analgesic Effects

Research has shown that derivatives of this compound exhibit potent anti-inflammatory and analgesic activities. Specifically, compounds synthesized from DPPA were tested against standard drugs like Diclofenac sodium and Indomethacin. The findings revealed that certain derivatives (e.g., AK-5) displayed analgesic effects significantly stronger than the control group, suggesting their potential as effective pain relievers .

The anti-inflammatory activity was evaluated using carrageenan-induced rat paw edema models. The compounds demonstrated a reduction in edema comparable to established anti-inflammatory agents, confirming their therapeutic potential .

Data Summary

Case Study 1: Antioxidant Evaluation

In a study published in 2008, the synthesis of various diphenylpropionamide derivatives was reported alongside their antioxidant evaluation. The results indicated that these derivatives exhibited a high degree of radical scavenging ability and reduced oxidative stress markers in vitro, making them promising candidates for further development as antioxidant agents .

Case Study 2: Analgesic and Anti-inflammatory Assessment

Another investigation assessed the analgesic and anti-inflammatory effects of synthesized DPPA derivatives in a controlled animal model. The study utilized both hot plate and tail flick tests for analgesic assessment, alongside carrageenan-induced paw edema for inflammation assessment. Results indicated that the AK-5 derivative provided relief comparable to standard treatments, highlighting its potential for clinical applications .

Chemical Reactions Analysis

Acid-Catalyzed Condensation Reactions

Phosphoric acid (H₃PO₄) enables diarylpropionic acid synthesis via electrophilic substitution:

Substrate Scope Study:

| Cinnamic Acid Derivative | Aromatic Compound | Product Formed? | Yield (%) |

|---|---|---|---|

| 4-Methoxycinnamic acid | 1,2-Dimethoxybenzene | Yes | 95 |

| 3-Methoxycinnamic acid | m-Dimethoxybenzene | Yes | 85 |

| Unsubstituted cinnamic acid | Benzene | No | 0 |

| 4-Nitrocinnamic acid | Nitrobenzene | No | 0 |

Key Findings :

-

Methoxy groups on both the cinnamic acid and aromatic partner are critical for reactivity.

-

Electron-withdrawing groups (e.g., -NO₂) inhibit reaction progress .

Stereoselective Resolution

Chiral resolution of 3,3-DPPA derivatives is achieved via diastereomeric salt formation:

Process Parameters:

Resolving Agent : (S)-1-(4-Nitrophenyl)ethylamine

Solvent System : Acetone/MTBE (1:1)

Conditions : Reflux, 1 hr

| Parameter | Value |

|---|---|

| Enantiomeric Excess (ee) | 99.5% |

| Isolated Yield | 15% |

| Major Impurity | Unreacted benzophenone |

Challenges :

-

Low yield due to competing racemization during hydrolysis.

Reduction to 3,3-Diphenylpropanol

Sodium borohydride (NaBH₄) selectively reduces the carboxylic acid group:

Procedure :

-

3,3-DPPA (1 eq) + NaBH₄ (2 eq) in THF

-

I₂ (0.1 eq) added as catalyst

-

Stir at 0°C for 4 hr

Outcome :

Comparative Analysis of Catalytic Systems

| Catalyst | Temperature (°C) | Reaction Time (hr) | Yield (%) | Reusability |

|---|---|---|---|---|

| [bmim]Cl-AlCl₃ | 75 | 3 | 82.2 | 5 cycles |

| H₂SO₄ (conc.) | 120 | 6 | 68.5 | Not reusable |

| H₃PO₄ | 100 | 8 | 72.0 | Limited |

Ionic liquid systems outperform traditional acids in yield, energy efficiency, and environmental impact .

Thermal Degradation Pathways

Thermogravimetric analysis (TGA) reveals:

-

Onset Decomposition : 220°C

-

Major Products : Diphenylmethane + CO₂ (via decarboxylation)

-

Activation Energy : 145 kJ/mol (Kissinger method)

Q & A

Q. Basic: What are the common synthetic routes and purification methods for 3,3-diphenylpropionic acid and its derivatives?

This compound is synthesized via condensation reactions using catalysts such as n-propylphosphonic acid anhydride (PPAA) with amines to form amide derivatives . Derivatives like ethyl esters are prepared by esterification under standard conditions (e.g., acid-catalyzed alcohol reactions) . Purification often involves chromatographic techniques, such as C8 reverse-phase chromatography, to isolate high-purity compounds for biological testing . Solvent selection (e.g., dichloromethane) and catalyst optimization are critical for yield improvement.

Q. Basic: How are spectroscopic and electrochemical techniques applied to characterize this compound?

- Cyclic Voltammetry (CV): Used to measure oxidation potentials. The carboxylate form (generated by adding a base) shows distinct oxidation peaks, indicating enhanced reactivity compared to the protonated acid .

- NMR and Mass Spectrometry (MS): Structural confirmation of derivatives (e.g., amides) relies on -NMR, -NMR, and high-resolution MS to verify molecular weight and functional groups .

- Infrared (IR) Spectroscopy: Identifies carbonyl (C=O) and amide (N-H) stretches in derivatives .

Q. Advanced: What mechanistic insights have been gained from electrochemical and computational studies of this compound decarboxylation?

Electrochemical decarboxylation of this compound proceeds via deprotonation to form a carboxylate, which undergoes oxidation to generate a carbon-centered radical. Density Functional Theory (DFT) calculations reveal that 1,2-aryl migration (ΔG‡ = 31.6 kcal/mol) is favored over 1,2-H transfer in radical intermediates, aligning with experimental product distributions . EPR spectroscopy confirms radical formation, while computational models exclude carbocation pathways due to unfavorable energy barriers .

Q. Advanced: How are antioxidant activities of this compound derivatives evaluated methodologically?

- ABTS Radical Scavenging Assay: Measures reduction of ABTS absorbance at 734 nm, with activity expressed as Trolox Equivalent Antioxidant Capacity (TEAC) .

- Brine Shrimp Lethality Test: Assesses toxicity (LD) to prioritize compounds with low ecotoxicological risk .

- Structure-Activity Relationships (SAR): Electron-donating substituents (e.g., hydroxyl groups) enhance radical scavenging, while bulky groups (e.g., tert-butyl) improve membrane permeability .

Q. Advanced: How can contradictory data on reaction pathways be resolved in studies involving this compound?

Contradictions often arise from competing pathways (e.g., radical vs. carbocation intermediates). To address this:

- Multi-Technique Validation: Combine EPR (for radical detection) and DFT calculations (to compare energy barriers) .

- Isotopic Labeling: Track migration patterns (e.g., -labeled aryl groups) to distinguish between 1,2-aryl shifts and H-transfer .

- Solvent/Base Screening: Alter reaction conditions (e.g., polar aprotic solvents) to stabilize intermediates and shift pathway dominance .

Q. Advanced: What strategies are used to design this compound analogs for antimicrobial applications?

- Membrane Targeting: Analogues like N1,N4-bis(3-(3,3-diphenylpropanamido)propyl)butane-1,4-diaminium disrupt bacterial membranes via electrostatic interactions, validated by surface plasmon resonance (SPR) .

- Bioisosteric Replacement: Substitute phenyl groups with heterocycles (e.g., pyridine) to enhance solubility and reduce mammalian cell toxicity .

- In Silico Screening: Molecular docking predicts binding affinity to bacterial lipid bilayers, prioritizing candidates for synthesis .

Properties

IUPAC Name |

3,3-diphenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c16-15(17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQGAPWJKAYCHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060554 | |

| Record name | 3,3-Diphenylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-83-7 | |

| Record name | Diphenylpropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Diphenylpropanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Diphenylpropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6797 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanoic acid, .beta.-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3-Diphenylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-diphenylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-Diphenylpropionic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N5P6K2EGB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.